

# A Preclinical Safety and Toxicology Comparison of AZ14170133-Containing ADCs and Alternatives

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Compound of Interest		
Compound Name:	AZ14170133	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and toxicology profiles of antibody-drug conjugates (ADCs) featuring the **AZ14170133** linker-payload, benchmarked against other commercially relevant ADCs. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in understanding the comparative safety profiles of these complex biologics.

## **Introduction to AZ14170133 and Comparator ADCs**

AZ14170133 is a drug-linker conjugate that incorporates a topoisomerase I inhibitor payload, AZ14170132. It is a critical component of the investigational ADC, AZD8205, which targets the B7-H4 antigen, a protein expressed on various solid tumors. Preclinical studies have suggested that AZD8205 has a favorable stability, efficacy, and safety profile when compared to other linker-payload combinations[1][2][3].

For a comprehensive comparison, this guide includes preclinical safety and toxicology data on two other topoisomerase I inhibitor-based ADCs:

• Trastuzumab deruxtecan (Enhertu®): An ADC targeting HER2, composed of the monoclonal antibody trastuzumab linked to the topoisomerase I inhibitor deruxtecan.

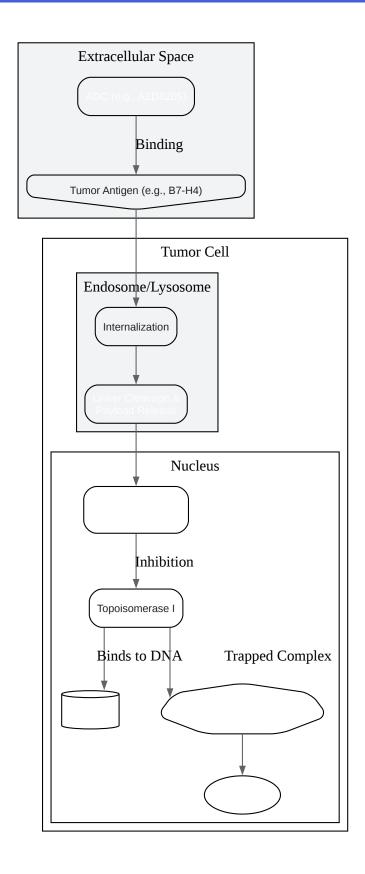


• Sacituzumab govitecan (Trodelvy®): An ADC targeting Trop-2, composed of a humanized monoclonal antibody linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.

## **Mechanism of Action and Potential for Toxicity**

The cytotoxic component of **AZ14170133** is a topoisomerase I inhibitor. This payload induces cell death by trapping topoisomerase I-DNA cleavage complexes, leading to DNA double-strand breaks during replication. This mechanism, while effective against cancer cells, also carries the potential for toxicity in healthy, proliferating cells.





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Figure 1: General mechanism of action for a topoisomerase I inhibitor-based ADC.



# **Preclinical Safety and Toxicology Data**

The following tables summarize the available preclinical safety and toxicology data for AZD8205 and the comparator ADCs. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental designs.

Table 1: In Vivo Toxicology Summary

Parameter	AZD8205 (contains AZ14170133)	Trastuzumab Deruxtecan	Sacituzumab Govitecan
Species	Rat[1][2]	Mouse, Monkey	Mouse, Monkey[4]
Maximum Tolerated Dose (MTD)	Not Publicly Available	5 mg/kg (Mouse, single dose)	Well-tolerated in mice with no significant weight change[4]
No-Observed- Adverse-Effect Level (NOAEL)	Not Publicly Available	Not Publicly Available	Well-tolerated in monkeys with no in- life or histopathological changes after bladder instillation
Target Organs of Toxicity	Not Publicly Available	Not Publicly Available	Not Publicly Available from systemic studies
Key Findings	Demonstrated improved safety compared to other linker-payload ADCs in rat toxicology studies[1][2].	Minimal toxicity observed in mice at 5 mg/kg[5]. Pharmacokinetic studies in monkeys were a primary focus[6].	Well-tolerated in mice[4]. In monkeys, bladder instillation was well-tolerated with minimal systemic exposure.

Table 2: In Vitro Cytotoxicity and Hemolysis



Assay	AZD8205 (contains AZ14170133)	Trastuzumab Deruxtecan	Sacituzumab Govitecan
Cell Lines Tested	Not Publicly Available	Not Publicly Available	Not Publicly Available
IC50 (Antigen-Positive Cells)	Not Publicly Available	Not Publicly Available	Not Publicly Available
IC50 (Antigen- Negative Cells)	Not Publicly Available	Not Publicly Available	Not Publicly Available
Hemolytic Potential	Not Publicly Available	Not Publicly Available	Not Publicly Available

## **Experimental Protocols**

The following are generalized protocols for key preclinical safety and toxicology assays for ADCs, based on publicly available information and standard industry practices.

#### In Vivo Toxicology Studies in Rats

A standard in vivo toxicology study for an ADC is designed to determine the MTD and identify potential target organs of toxicity.



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Figure 2: Generalized workflow for an in vivo ADC toxicology study.

Protocol Details:



- Animal Model: Sprague-Dawley or Wistar rats are commonly used.
- Dose Groups: Typically includes a vehicle control group and multiple dose levels of the ADC.
- Administration: Intravenous infusion is a common route for ADCs.
- Monitoring: Daily clinical observations, body weight measurements, and food consumption are recorded.
- Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis.
- Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination.

#### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of an ADC that inhibits the growth of cancer cell lines by 50% (IC50).

#### Protocol Details:

- Cell Seeding: Antigen-positive and antigen-negative cell lines are seeded in 96-well plates and allowed to adhere overnight.
- ADC Treatment: Cells are treated with a serial dilution of the ADC and incubated for a period of 72 to 120 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is read on a plate reader at a wavelength of approximately 570 nm.



• Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each ADC concentration, and the IC50 value is determined.

### **Hemolysis Assay**

This assay assesses the potential for an ADC to lyse red blood cells, which can be an indicator of off-target toxicity.

#### Protocol Details:

- Blood Collection: Fresh whole blood is collected from a relevant species (e.g., human, rat) in tubes containing an anticoagulant.
- Red Blood Cell Preparation: Red blood cells (RBCs) are isolated by centrifugation and washed with a buffered saline solution.
- ADC Incubation: A suspension of RBCs is incubated with various concentrations of the ADC, a positive control (e.g., Triton X-100), and a negative control (vehicle) for a specified time at 37°C.
- Centrifugation: The samples are centrifuged to pellet intact RBCs.
- Hemoglobin Measurement: The supernatant is transferred to a new plate, and the
  absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to
  quantify the amount of released hemoglobin.
- Data Analysis: The percentage of hemolysis is calculated for each ADC concentration relative to the positive and negative controls.

#### Conclusion

Based on the limited publicly available preclinical data, AZD8205, which incorporates the **AZ14170133** linker-payload, has been reported to have an improved safety profile in rat toxicology studies compared to other linker-payload ADCs[1][2]. However, a direct quantitative comparison of MTD, NOAEL, and specific target organ toxicities with trastuzumab deruxtecan and sacituzumab govitecan is not possible at this time due to the lack of publicly available detailed preclinical reports for all three compounds in the same species and study design. The



provided experimental protocols offer a framework for the types of studies conducted to assess the preclinical safety and toxicology of these complex therapeutic agents. Further publication of detailed preclinical data will be necessary for a more definitive comparative analysis.

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